molecular formula C16H14O5 B192048 Pangelin CAS No. 33783-80-1

Pangelin

Cat. No. B192048
CAS RN: 33783-80-1
M. Wt: 286.28 g/mol
InChI Key: BVMOMQJYQYBMKL-UHFFFAOYSA-N
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Description

Pangelin is a synthetic molecule that has been increasingly used in scientific research due to its unique properties. It is a compound that is structurally similar to the natural products of the marine sponge, Discodermia dissoluta. Pangelin has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Scientific Research Applications

Antimycobacterial Properties

  • Pangelin as an Antimycobacterial Agent : A study by Stavri et al. (2003) identified Pangelin, extracted from Ducrosia anethifolia, as having significant activity against fast-growing mycobacteria. This includes Mycobacterium fortuitum, M. aurum, M. phlei, and M. smegmatis. The minimum inhibitory concentration (MIC) values for Pangelin ranged from 64 to 128 microg/mL.

Cytotoxic Properties

  • Cytotoxic Effects of Pangelin : Another research by Thanh et al. (2004) focused on the cytotoxicity of Pangelin against various tumor cell lines. Pangelin showed potent cytotoxic activity with IC50 values ranging from 8.6 to 14.6 μg/mL against different tumor cell lines.

properties

IUPAC Name

4-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMOMQJYQYBMKL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187447
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((2-hydroxy-3-methyl-3-butenyl)oxy)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pangelin

CAS RN

33783-80-1
Record name 4-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33783-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pangelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033783801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((2-hydroxy-3-methyl-3-butenyl)oxy)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
PN Thanh, WY Jin, GY Song, KH Bae… - Archives of pharmacal …, 2004 - Springer
… Pangelin (5) and oxypeucedanin hydrate acetonide (7) showed a potent cytotoxic activity with the ICso values of 8.6 to 14.6 pg/mL against four kinds of tumor cell lines. Other …
Number of citations: 77 link.springer.com
M Stavri, KT Mathew, F Bucar, S Gibbons - Planta medica, 2003 - thieme-connect.com
The aerial parts of Ducrosia anethifolia afforded the monoterpene glucoside 8-debenzoylpaeoniflorin (1) and the prenylated furanocoumarin pangelin {5-[2′′(R)-hydroxy-3′′-methyl…
Number of citations: 76 www.thieme-connect.com
M Stavri - 2004 - search.proquest.com
… Ducrosia anethifolia yielded only two compounds, the monoterpene glucoside 8-debenzoylpaeoniflorin and the prenylated furocoumarin pangelin. Pangelin demonstrated moderate …
Number of citations: 4 search.proquest.com
DJ Wagstaff - Regulatory Toxicology and Pharmacology, 1991 - Elsevier
Natural furocoumarins, some of which are carcinogenic, are widespread components of the diet which are frequently consumed. Because of the paucity of samples, the wide scatter of …
Number of citations: 78 www.sciencedirect.com
BAH Ameen - Int J Innov Res Adv Eng, 2014 - academia.edu
… and on their in vitro cytotoxic activity which have not been previously reported [18][19][20][21] There are some studies about the cytotoxicity activity of furanocoumarins, such as Pangelin …
Number of citations: 21 www.academia.edu
W Shuai, W Weiming, W Xiaojie… - China …, 2018 - search.ebscohost.com
To study the seepage field of three-hole parallel subsea tunnel, an analytic solution of the seepage field of the three-hole parallel subsea tunnel under the semi-infinite plane …
Number of citations: 1 search.ebscohost.com
J Mottaghipisheh, M Nové, G Spengler… - Pharmaceutical …, 2018 - Taylor & Francis
… Pangelin isolated from D. anethifolia demonstrated activity against a panel of fast growing … Pangelin, an antimycobacterial coumarin from Ducrosia anethifolia. Planta Med. 69:956–…
Number of citations: 35 www.tandfonline.com
A Mira, K Shimizu - Medicinal plants-recent advances in research and …, 2016 - Springer
Genus Angelica (Family: Apiaceae) comprises more than 60 species of medicinal plants. Many of these species have long been used in ancient traditional medicine systems, especially …
Number of citations: 4 link.springer.com
A Jakubska-Busse, M Śliwiński… - Archives of Biological …, 2013 - doiserbia.nb.rs
The contents and composition of essential oils obtained from Heracleum sosnowskyi and Heracleum mantegazzianum (Apiaceae) were examined. essential oils were investigated by …
Number of citations: 45 doiserbia.nb.rs
M Mahboubi, MM Feizabadi - Journal of Essential Oil Bearing …, 2009 - Taylor & Francis
Ducrosia anethifolia Boiss is a member of Umbelliferae family. This study was evaluated the antimicrobial activity of D. anethifolia essential oil against clinical isolates Staphylococcus …
Number of citations: 30 www.tandfonline.com

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